molecular formula C17H19ClFNO B5199533 (4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine

(4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine

Cat. No.: B5199533
M. Wt: 307.8 g/mol
InChI Key: MOHFGFIOCKKHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBA and has a molecular formula of C18H20ClFN2O.

Mechanism of Action

The mechanism of action of (4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine is not fully understood. However, research studies have shown that BBA induces apoptosis in cancer cells by activating the caspase pathway. BBA has also been found to inhibit the NF-κB pathway, which is responsible for inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. BBA has been shown to induce G2/M cell cycle arrest in cancer cells, which leads to apoptosis. BBA has also been found to inhibit the migration and invasion of cancer cells. In addition, BBA has been found to reduce the levels of reactive oxygen species (ROS) in cells, which reduces oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine in lab experiments is its potent anticancer activity. BBA has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BBA in lab experiments is its low solubility in water, which makes it difficult to administer.

Future Directions

There are several future directions for research on (4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine. One of the main areas of research is the development of more efficient synthesis methods for BBA. Another area of research is the investigation of the mechanism of action of BBA. Further research is also needed to determine the toxicity of BBA and its potential side effects. In addition, there is a need for more preclinical studies to evaluate the efficacy of BBA in vivo. Finally, research is needed to investigate the potential applications of BBA in other fields, such as agriculture and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA exhibits potent anticancer activity and has anti-inflammatory and anti-oxidant properties. The synthesis of BBA is reliable and efficient, and there are several future directions for research on this compound. Further research is needed to determine the toxicity of BBA and its potential side effects, and to investigate the potential applications of BBA in other fields.

Synthesis Methods

The synthesis of (4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 4-butoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization. This method has been reported in several research studies and has been found to be reliable and efficient.

Scientific Research Applications

(4-butoxybenzyl)(3-chloro-4-fluorophenyl)amine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Research studies have shown that BBA exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBA has also been found to have anti-inflammatory and anti-oxidant properties.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-chloro-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO/c1-2-3-10-21-15-7-4-13(5-8-15)12-20-14-6-9-17(19)16(18)11-14/h4-9,11,20H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHFGFIOCKKHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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